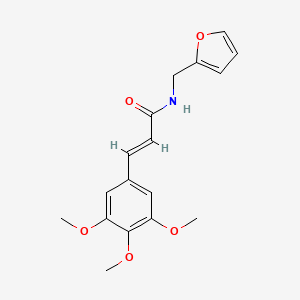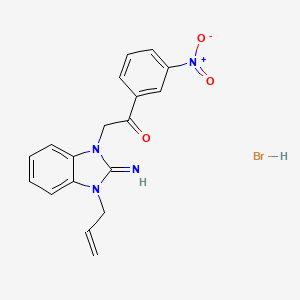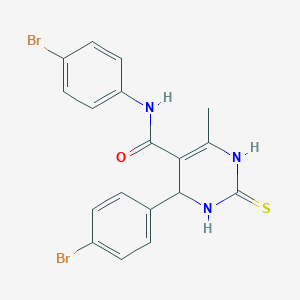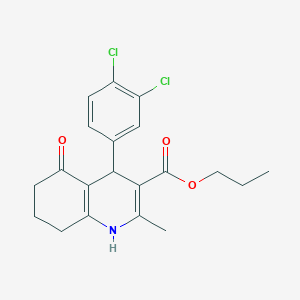
N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as FMA, is a synthetic compound that has been studied for its potential applications in scientific research. FMA has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated in several studies.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, this compound has been shown to inhibit the expression of several genes involved in cancer progression, including VEGF and MMP-9.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its structure can be modified to improve its properties. This compound has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, this compound also has some limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is the development of this compound analogs with improved properties, such as increased solubility and potency. Another area of interest is the investigation of this compound as a radiosensitizer in combination with radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-furylacrylic acid in the presence of a base. The resulting intermediate is then treated with acryloyl chloride to yield the final product, this compound. The synthesis method has been optimized in several studies, and the purity and yield of this compound can be improved by using different reaction conditions.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Propiedades
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-14-9-12(10-15(21-2)17(14)22-3)6-7-16(19)18-11-13-5-4-8-23-13/h4-10H,11H2,1-3H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPWIWOBXGMXRO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methyl-1,3-benzothiazole](/img/structure/B5010850.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carboxylic acid methanesulfonate](/img/structure/B5010859.png)

![2-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5010891.png)
![2,2,2-trichloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)acetamide](/img/structure/B5010895.png)

![[1-(3,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5010915.png)
![diethyl ({[4-(benzyloxy)phenyl]amino}methylene)malonate](/img/structure/B5010923.png)

![4-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5010932.png)
![N-[2-methoxy-5-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)phenyl]propanamide](/img/structure/B5010943.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5010951.png)
![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5010952.png)